molecular formula C7H9N3O2 B2671485 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid CAS No. 1367696-42-1

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid

Cat. No.: B2671485
CAS No.: 1367696-42-1
M. Wt: 167.168
InChI Key: CHWJPBKFNSZZGS-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with esters of fluorinated acids or activated carbonyl compounds . Another approach includes the use of amidrazones, which undergo cyclization with esters or activated carbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, some derivatives have shown inhibition of c-Met kinase, which is involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid is unique due to its specific arrangement of nitrogen atoms and the carboxylic acid functional group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)5-2-1-3-6-9-8-4-10(5)6/h4-5H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWJPBKFNSZZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2C=NN=C2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367696-42-1
Record name 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid
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